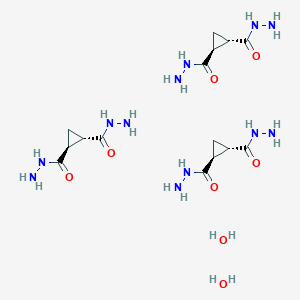
(1S,2S)-Cyclopropane-1,2-dicarbohydrazide;dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-Cyclopropane-1,2-dicarbohydrazide;dihydrate is a chemical compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a cyclopropane ring substituted with two carbohydrazide groups and two water molecules of hydration. Cyclopropane derivatives are known for their unique structural properties and reactivity, making them valuable in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-Cyclopropane-1,2-dicarbohydrazide;dihydrate typically involves the reaction of cyclopropane-1,2-dicarboxylic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrate. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient heat transfer, resulting in consistent product quality. The use of flow reactors also minimizes the risk of side reactions and enhances the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-Cyclopropane-1,2-dicarbohydrazide;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbohydrazide groups to amine groups.
Substitution: The hydrazide groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted cyclopropane compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(1S,2S)-Cyclopropane-1,2-dicarbohydrazide;dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex cyclopropane derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1S,2S)-Cyclopropane-1,2-dicarbohydrazide;dihydrate involves its interaction with specific molecular targets and pathways. The carbohydrazide groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The cyclopropane ring’s strained structure also contributes to its reactivity and ability to interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane-1,2-dicarboxylic acid: A precursor in the synthesis of (1S,2S)-Cyclopropane-1,2-dicarbohydrazide;dihydrate.
Cyclopropane-1,2-dicarboxamide: Another derivative with similar structural features but different functional groups.
Cyclopropane-1,2-dicarboxylate esters: Esters of cyclopropane-1,2-dicarboxylic acid with varied applications.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of two water molecules of hydration. This unique structure imparts distinct physical and chemical properties, making it valuable for specialized applications in research and industry.
Propiedades
IUPAC Name |
(1S,2S)-cyclopropane-1,2-dicarbohydrazide;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H10N4O2.2H2O/c3*6-8-4(10)2-1-3(2)5(11)9-7;;/h3*2-3H,1,6-7H2,(H,8,10)(H,9,11);2*1H2/t3*2-,3-;;/m000../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQAOUVYAHXLNP-PXXSLZRMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NN)C(=O)NN.C1C(C1C(=O)NN)C(=O)NN.C1C(C1C(=O)NN)C(=O)NN.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)NN)C(=O)NN.C1[C@@H]([C@H]1C(=O)NN)C(=O)NN.C1[C@@H]([C@H]1C(=O)NN)C(=O)NN.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34N12O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,4-dichlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2705610.png)
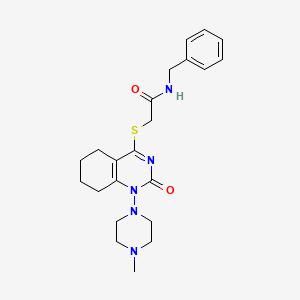
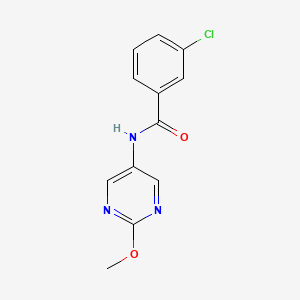
![5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one hydrochloride](/img/structure/B2705616.png)
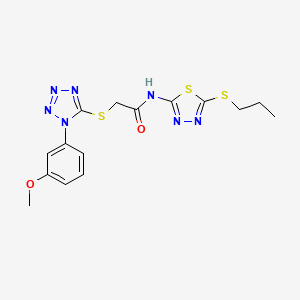
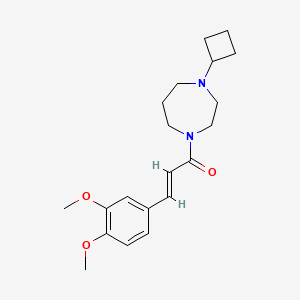
![methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2705620.png)
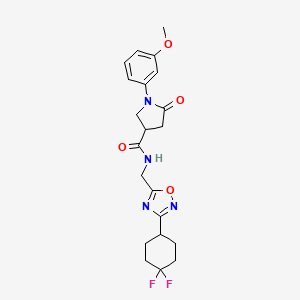
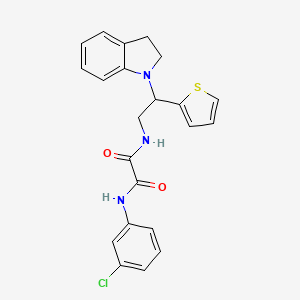
![4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2705623.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/new.no-structure.jpg)
![2-(2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2705627.png)
![N-isopropyl-N'-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B2705630.png)
![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-methoxybenzenecarboxamide](/img/structure/B2705633.png)
